molecular formula C23H18O5S B11417293 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate

Cat. No.: B11417293
M. Wt: 406.5 g/mol
InChI Key: ULAUUAVBEMIARN-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate is an organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a benzoxathiol ring system fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenyl isothiocyanate with 2-hydroxybenzoic acid to form the benzoxathiol ring. This intermediate is then reacted with 3-ethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate is unique due to the presence of the benzoxathiol ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-ethoxybenzoate

InChI

InChI=1S/C23H18O5S/c1-3-26-17-6-4-5-16(11-17)22(24)27-18-12-19(15-9-7-14(2)8-10-15)21-20(13-18)29-23(25)28-21/h4-13H,3H2,1-2H3

InChI Key

ULAUUAVBEMIARN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)C

Origin of Product

United States

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